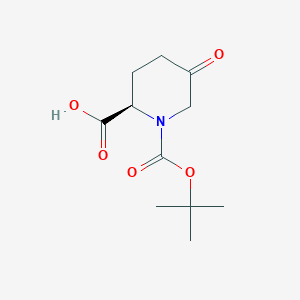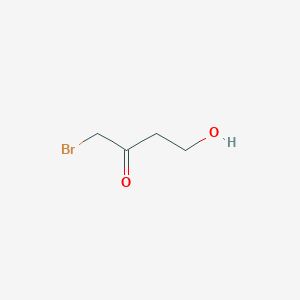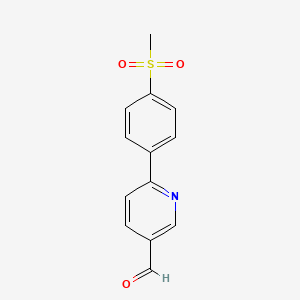
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Descripción general
Descripción
“Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 g/mol . The compound is also known by other names such as “methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate”, “Methyl 1-(Hydroxymethyl)cyclobutanecarboxylate”, and “SCHEMBL3952155” among others .
Molecular Structure Analysis
The compound has a complex structure with a cyclobutane ring. The IUPAC name is “methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate” and its InChI code is "InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3" . The compound has a Canonical SMILES representation as "COC(=O)C1(CO)CCC1" .Physical And Chemical Properties Analysis
“Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate” has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 144.078644241 g/mol . The Topological Polar Surface Area is 46.5 Ų . The compound has a Heavy Atom Count of 10 .Aplicaciones Científicas De Investigación
Synthesis of Bicyclobutanes
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: is used in the synthesis of bicyclobutanes (BCBs), which are known for their high strain energy and unique chemistry. BCBs serve as powerful synthetic workhorses in “strain-release” transformations, enabling the creation of various other ring systems and functioning as covalent warheads for bioconjugation .
Bioisostere Development
Due to its structural properties, this compound is explored as a bioisostere, which can replace parts of a molecule without significantly altering its biological activity. This application is crucial in drug discovery, where modifying the pharmacokinetic properties of a drug without affecting its efficacy is often required .
Material Science
The unique structural properties of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate make it a promising candidate for material science applications. Its cyclobutane core can impart rigidity and stability to polymers and other materials.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its potential in creating new therapeutic agents. Its cyclobutane moiety can be incorporated into drug molecules, potentially leading to treatments with improved efficacy and safety profiles.
Organic Synthesis
This compound is a valuable building block in organic synthesis. It can be used to construct complex molecules through various organic reactions, owing to its reactivity and the ability to introduce cyclobutane rings into target molecules .
Strain-Release Reactions
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: is involved in strain-release reactions, where its strained ring system is exploited to release energy and drive chemical transformations. This is particularly useful in synthesizing compounds that are otherwise difficult to obtain .
Covalent Warheads in Drug Discovery
The compound’s reactivity makes it suitable for use as a covalent warhead in drug discovery. It can form a covalent bond with a target protein, leading to irreversible inhibition, which is a valuable trait for certain drug therapies .
Theoretical Studies
The high strain energy and unique structure of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate make it an interesting subject for theoretical studies in chemistry. Researchers can explore its reactivity patterns, stability, and other properties to gain insights into strained carbocyclic systems .
Propiedades
IUPAC Name |
methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGQWVIOCHFYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)
![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)
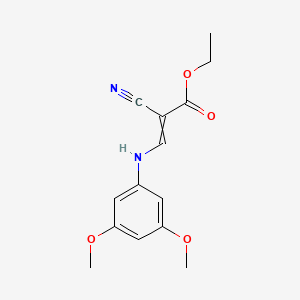

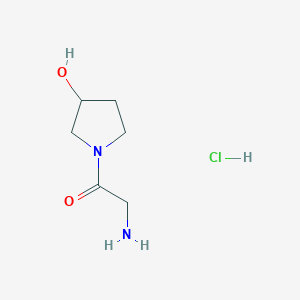
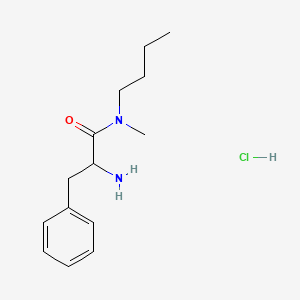
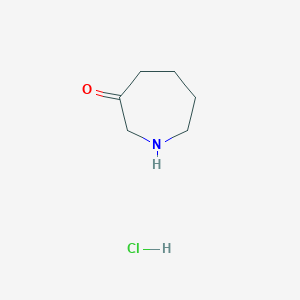
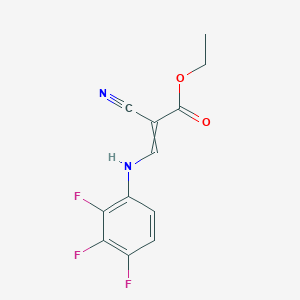
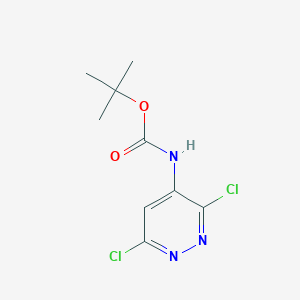
![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)
